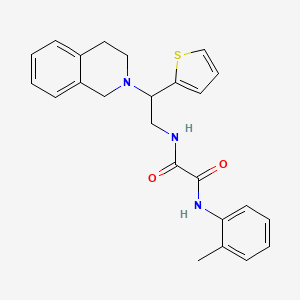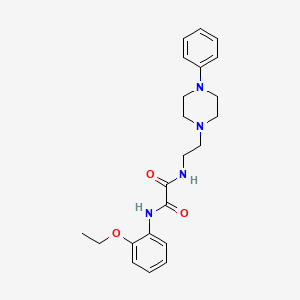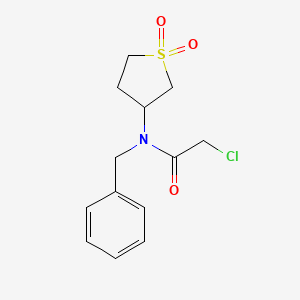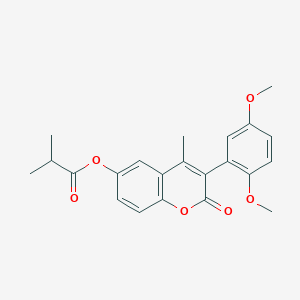
3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl isobutyrate” is a complex organic molecule. It seems to contain a chromen-6-yl group, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a 2,5-dimethoxyphenyl group, which is a common motif in many organic compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography . The E isomer crystallizes in the P 2 1 / c space group . The Z isomer also crystallizes in the P 2 1 / c space group .Scientific Research Applications
Synthesis and Structural Analysis
- Research has demonstrated methods for synthesizing derivatives of 2H-chromen compounds, exploring their structural characteristics and synthetic routes. For instance, Meikle and Stevens (1979) discussed the synthesis of related β-tricarbonyl compounds and antibiotics via cyclodehydrogenation, contributing to the understanding of chromene derivatives' synthesis (Meikle & Stevens, 1979). Similarly, Watson et al. (1991) elucidated the structure of the flavone hymenoxin, adding to the corpus of knowledge on chromen derivatives' structural analysis (Watson et al., 1991).
Biological Activities and Applications
- Compounds with chromen structures have been explored for their potential biological activities. Kenchappa et al. (2017) synthesized coumarin derivatives containing pyrazole and indenone rings, evaluating them for antioxidant and antihyperglycemic activities. This study highlights the therapeutic potential of chromene derivatives in managing oxidative stress and diabetes (Kenchappa et al., 2017).
Chemical Properties and Interactions
- Studies have also focused on the chemical properties and interactions of chromen derivatives. For example, Igarashi et al. (2005) described the synthesis of a capillarisin sulfur-analogue with aldose reductase inhibitory activity, showcasing the chemical versatility and potential therapeutic applications of these compounds (Igarashi et al., 2005).
properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-12(2)21(23)27-15-7-9-19-16(11-15)13(3)20(22(24)28-19)17-10-14(25-4)6-8-18(17)26-5/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADMVFWATLMNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C(C)C)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

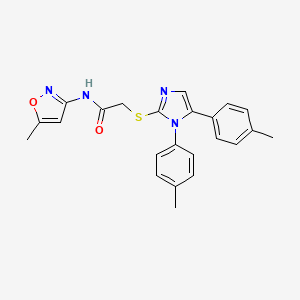
![N-{4-[5-(2-fluorophenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2770049.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2770051.png)

![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2770053.png)


